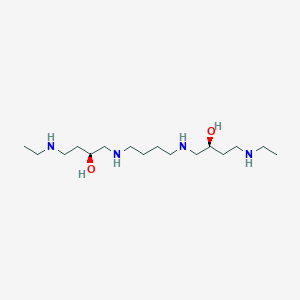
Imunofan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imunofan is a synthetic peptide immunoregulator developed by the Research-and-Production Enterprise NPP “BIONOX” in Russia. It is one of the first drugs created using chemical-engineering synthesis technology. This compound is designed to enhance human immunity by modulating the immune system’s response .
Preparation Methods
Imunofan is synthesized through a chemical-engineering process that involves the creation of a hexapeptide with the structural formula arginyl-α-aspartyl-lysyl-valyl-tyrosyl-arginine. The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the purity and efficacy of the peptide .
Chemical Reactions Analysis
Imunofan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.
Reduction: The peptide can also undergo reduction reactions, which may alter its structure and function.
Substitution: this compound can participate in substitution reactions where specific amino acids in the peptide chain are replaced with other amino acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
Imunofan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and enhancing cell proliferation.
Medicine: Applied in the treatment of various immune-related disorders, including chronic infections and autoimmune diseases.
Industry: Utilized in the development of new peptide-based therapeutics and diagnostic tools
Mechanism of Action
Imunofan exerts its effects by modulating the immune system. It is based on the natural peptide hormone thymopoietin, which regulates the functional state of the immune system. This compound restores the balance of the redox system in the body and normalizes immune indicators. It activates genes involved in immune responses, migration, and chemotaxis, leading to enhanced immune function and tissue repair .
Comparison with Similar Compounds
Imunofan is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Thymosin alpha-1: Another peptide immunomodulator derived from the thymus gland, used to enhance immune function.
GHK-Cu (glycyl-L-histidyl-L-lysine): A copper-binding peptide that promotes wound healing and tissue repair.
Thymopoietin: The natural peptide hormone on which this compound is based, involved in the regulation of the immune system
This compound stands out due to its synthetic origin, stability in aqueous solutions, and rapid binding by albumins in plasma, which enhances its therapeutic efficacy .
Properties
Molecular Formula |
C36H61N13O10 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)/t22-,23-,24-,25-,26-,28-/m0/s1 |
InChI Key |
UIPUKCRNGDAFKO-BIVGDOEESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826498.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B10826502.png)
![(7Z)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826506.png)



![(S)-N-((R)-1-Carbamoyl-2-cyclohexyl-ethyl)-3-{2-[ethyl-(4-piperidin-4-yl-butyryl)-amino]-acetylamino}-succinamic acid](/img/structure/B10826524.png)


![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826536.png)

![2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B10826570.png)


